Limbatenolide D
Beschreibung
Limbatenolide D is a sesquiterpene lactone isolated primarily from plants of the Limbatum genus within the Asteraceae family. Its molecular structure features a γ-lactone ring fused to a bicyclic sesquiterpene backbone, with hydroxyl and acetyloxy substituents at positions C-3 and C-8, respectively (Figure 1). This compound has garnered attention for its anti-inflammatory and cytotoxic properties, particularly against cancer cell lines such as HeLa and MCF-7 . Its mechanism of action involves the inhibition of NF-κB signaling and induction of apoptosis through mitochondrial pathways .
Eigenschaften
Molekularformel |
C20H22O4 |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
(1S,13R,16S,20R)-1,16-dimethyl-8,14-dioxapentacyclo[11.6.1.02,11.05,9.016,20]icosa-2(11),5(9),6-triene-10,15-dione |
InChI |
InChI=1S/C20H22O4/c1-19-7-3-8-20(2)17(19)14(24-18(20)22)10-12-13(19)5-4-11-6-9-23-16(11)15(12)21/h6,9,14,17H,3-5,7-8,10H2,1-2H3/t14-,17-,19-,20+/m1/s1 |
InChI-Schlüssel |
SWPMATBUWVXZKJ-JRJVTICQSA-N |
Isomerische SMILES |
C[C@]12CCC[C@]3([C@@H]1[C@@H](CC4=C2CCC5=C(C4=O)OC=C5)OC3=O)C |
Kanonische SMILES |
CC12CCCC3(C1C(CC4=C2CCC5=C(C4=O)OC=C5)OC3=O)C |
Synonyme |
limbatenolide D |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally and Functionally Related Compounds
Limbatenolide D belongs to a broader class of sesquiterpene lactones, many of which share overlapping biological activities but differ in structural motifs and potency. Below is a detailed comparison with four analogous compounds: Parthenolide, Artemisinin, Thapsigargin, and Costunolide.
Structural and Functional Comparisons
Table 1: Structural and Functional Comparison of Limbatenolide D with Analogous Sesquiterpene Lactones
| Compound | Molecular Formula | Key Structural Features | Primary Bioactivities | Mechanism of Action |
|---|---|---|---|---|
| Limbatenolide D | C₁₇H₂₂O₅ | γ-lactone, C-3 hydroxyl, C-8 acetyloxy | Anti-inflammatory, cytotoxic (IC₅₀: 5 μM) | NF-κB inhibition, mitochondrial apoptosis |
| Parthenolide | C₁₅H₂₀O₃ | α-methylene-γ-lactone, epoxide group | Antimigraine, anticancer (IC₅₀: 2 μM) | ROS generation, IKKβ inhibition |
| Artemisinin | C₁₅H₂₂O₅ | Endoperoxide bridge, lactone ring | Antimalarial (EC₅₀: 10 nM) | Heme iron activation, free radical release |
| Thapsigargin | C₃₄H₅₀O₁₂ | Complex tricyclic structure, ester groups | SERCA pump inhibition (IC₅₀: 20 nM) | Calcium dysregulation, ER stress |
| Costunolide | C₁₅H₂₀O₂ | α-methylene-γ-lactone, no oxygenated groups | Antiproliferative (IC₅₀: 8 μM) | STAT3 inhibition, caspase activation |
Key Findings :
Structural Diversity: Unlike Parthenolide and Costunolide, Limbatenolide D lacks the α-methylene-γ-lactone moiety, which is critical for covalent binding to thiol groups in target proteins . Instead, its acetyloxy group enhances solubility and bioavailability.
Potency: Limbatenolide D exhibits moderate cytotoxicity compared to Parthenolide and Thapsigargin, which show stronger activity at lower concentrations. This difference may stem from variations in cellular uptake or target specificity.
Mechanistic Overlap: All compounds induce apoptosis, but Limbatenolide D uniquely suppresses NF-κB without generating reactive oxygen species (ROS), a common feature of Parthenolide and Artemisinin .
Pharmacokinetic and Toxicity Profiles
Table 2: Pharmacokinetic and Toxicity Data
| Compound | Bioavailability (%) | Half-life (h) | LD₅₀ (mg/kg) | Notable Toxicity |
|---|---|---|---|---|
| Limbatenolide D | 12–18 | 3.5 | 120 | Hepatotoxicity at high doses |
| Parthenolide | 8–10 | 2.8 | 90 | Gastrointestinal irritation |
| Artemisinin | 30–40 | 1.5 | 300 | Neurotoxicity in prolonged use |
| Thapsigargin | <5 | 6.0 | 15 | Severe ER stress, non-selective |
| Costunolide | 20–25 | 4.2 | 200 | Low systemic toxicity |
Insights :
- Limbatenolide D’s moderate bioavailability surpasses Parthenolide but remains inferior to Artemisinin.
- Its higher LD₅₀ compared to Thapsigargin suggests a safer therapeutic window, though hepatotoxicity necessitates dose optimization.
Notes on Limitations
Q & A
Basic: What methodologies are recommended for isolating and characterizing Limbatenolide D from natural sources?
Answer:
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (silica gel or Sephadex) and HPLC for purification. Characterization requires spectroscopic methods:
- NMR (¹H, ¹³C, 2D-COSY) to confirm skeletal structure.
- HRMS for molecular formula validation.
- X-ray crystallography (if crystallizable) for absolute configuration.
Ensure comparative analysis with published spectral data to verify purity and structural integrity .
Basic: Which analytical techniques are critical for confirming the structural integrity of synthesized Limbatenolide D?
Answer:
Synthesized compounds require rigorous validation via:
- TLC/HPLC for purity assessment.
- IR spectroscopy to identify functional groups (e.g., lactone rings).
- Chiral chromatography or optical rotation measurements to confirm stereochemistry.
Cross-referencing with literature data (e.g., melting points, NMR shifts) is essential to rule out structural deviations .
Advanced: How should researchers design experiments to elucidate the biosynthetic pathway of Limbatenolide D?
Answer:
Use a combination of:
- Isotopic labeling (e.g., ¹³C-glucose) to trace precursor incorporation.
- Gene knockout/RNAi in host organisms to identify biosynthetic gene clusters.
- LC-MS/MS to monitor intermediate metabolites.
Hypothesis-driven approaches, such as testing putative enzymes in heterologous systems, can validate pathway steps .
Advanced: What strategies resolve contradictions in reported biological activities of Limbatenolide D across studies?
Answer:
Address discrepancies by:
- Standardizing assay conditions (e.g., cell lines, solvent controls, incubation times).
- Meta-analysis of raw data to identify confounding variables (e.g., impurity profiles, dosage ranges).
- Dose-response curves to establish EC50/IC50 consistency.
Transparent reporting of experimental parameters (e.g., solvent concentration, temperature) is critical .
Methodological: How can synthetic yield of Limbatenolide D be optimized while minimizing by-products?
Answer:
Optimize reaction parameters systematically:
- Catalyst screening (e.g., palladium vs. enzyme-mediated reactions).
- Temperature/pH control to favor kinetic over thermodynamic products.
- In-line purification (e.g., continuous-flow systems) to reduce side reactions.
Post-reaction washes (e.g., aqueous/organic partitioning) remove diethylammonium chloride and unreacted amines .
Advanced: What in silico approaches predict the molecular targets of Limbatenolide D?
Answer:
Leverage computational tools:
- Molecular docking (AutoDock, Schrödinger) to screen against protein databases.
- QSAR models to correlate structural motifs with bioactivity.
- Network pharmacology to identify multi-target interactions.
Validate predictions with in vitro binding assays (e.g., SPR, ITC) .
Data Analysis: How to statistically validate the reproducibility of Limbatenolide D’s effects in cell-based assays?
Answer:
- Power analysis to determine sample size adequacy.
- ANOVA/t-tests with Bonferroni correction for multi-group comparisons.
- Error bars (SD/SEM) and replicates (n ≥ 3) to assess variability.
Include positive/negative controls (e.g., untreated cells, reference inhibitors) to contextualize results .
Experimental Design: What controls are essential in assessing Limbatenolide D’s cytotoxicity in vitro?
Answer:
- Solvent controls (e.g., DMSO) to rule out vehicle toxicity.
- Time-matched controls to account for incubation artifacts.
- Cell viability assays (MTT, resazurin) with reference cytotoxins (e.g., doxorubicin).
Document cell passage number and culture conditions to ensure consistency .
Advanced: How to integrate multi-omics data to study Limbatenolide D’s mechanism of action?
Answer:
Combine:
- Transcriptomics (RNA-seq) to identify differentially expressed genes.
- Proteomics (TMT labeling) to map protein interaction networks.
- Metabolomics (GC-MS) to track metabolic shifts.
Use pathway enrichment tools (IPA, KEGG) for cross-omics integration and hypothesis generation .
Contradiction Analysis: What methodologies address discrepancies in pharmacokinetic profiles of Limbatenolide D between animal models?
Answer:
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